molecular formula C17H16O6 B11666482 3-(1,3-Benzodioxol-5-ylmethylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione

3-(1,3-Benzodioxol-5-ylmethylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione

Cat. No.: B11666482
M. Wt: 316.30 g/mol
InChI Key: VBYUBYZFXHSCIQ-UHFFFAOYSA-N
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Description

3-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1,5-DIOXASPIRO[5.5]UNDECANE-2,4-DIONE is a complex organic compound characterized by its unique spirocyclic structure. This compound features a benzodioxole moiety, which is a common structural motif in various bioactive molecules. The presence of the spirocyclic dioxaspiro undecane ring system adds to its structural complexity and potential for diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1,5-DIOXASPIRO[5.5]UNDECANE-2,4-DIONE typically involves multi-step organic reactions. One common approach is the condensation of a benzodioxole derivative with a suitable spirocyclic precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1,5-DIOXASPIRO[5.5]UNDECANE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1,5-DIOXASPIRO[5.5]UNDECANE-2,4-DIONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1,5-DIOXASPIRO[5.5]UNDECANE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The benzodioxole moiety may interact with enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1,5-DIOXASPIRO[5.5]UNDECANE-2,4-DIONE is unique due to its spirocyclic structure, which imparts distinct chemical reactivity and potential biological activity. The combination of the benzodioxole moiety and the spirocyclic ring system sets it apart from other similar compounds.

Properties

Molecular Formula

C17H16O6

Molecular Weight

316.30 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione

InChI

InChI=1S/C17H16O6/c18-15-12(8-11-4-5-13-14(9-11)21-10-20-13)16(19)23-17(22-15)6-2-1-3-7-17/h4-5,8-9H,1-3,6-7,10H2

InChI Key

VBYUBYZFXHSCIQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)OC(=O)C(=CC3=CC4=C(C=C3)OCO4)C(=O)O2

Origin of Product

United States

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